Structural and Functional Divergence from Fmoc-4-aminomethyl-benzoic acid
n-Fmoc-4-aminooxymethyl-benzoic acid differs from Fmoc-4-aminomethyl-benzoic acid (CAS 164470-64-8) by a single oxygen atom insertion in the side chain (-O-CH2- vs. -CH2-). This insertion alters the molecular weight (389.4 vs. 373.4 g/mol) and introduces an aminooxy group capable of chemoselective oxime ligation . While Fmoc-4-aminomethyl-benzoic acid is limited to standard amide bond formation, the aminooxy variant enables site-specific conjugation via oxime formation under mild conditions, a critical advantage for constructing complex peptide architectures [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 389.4 g/mol |
| Comparator Or Baseline | Fmoc-4-aminomethyl-benzoic acid: 373.4 g/mol |
| Quantified Difference | +16.0 g/mol (one oxygen atom) |
| Conditions | Calculated from molecular formulas C23H19NO5 vs. C23H19NO4 |
Why This Matters
The increased molecular weight confirms the presence of the critical aminooxy group, which enables orthogonal oxime ligation chemistry not possible with the comparator.
- [1] Liu, F., Thomas, J., & Burke, T. R. (2008). Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminooxy-Containing Amino Acids. Synthesis, 2008(15), 2432–2438. DOI: 10.1055/s-2008-1078600. View Source
